molecular formula C7H15N3O8P- B1263734 (2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate

(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate

Katalognummer B1263734
Molekulargewicht: 300.18 g/mol
InChI-Schlüssel: LQSANMIGNWXLNF-UYSNGIAKSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-guanidino-1-deoxy-scyllo-inositol 4-phosphate(1-) is the conjugate base of 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate having a dianionic phosphate group and a protonated guanidine;  major species at pH 7.3. It is a conjugate base of a 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics Study

A pharmacokinetics study using LC-MS/MS was conducted on IMM-H007, a compound with a similar structure to (2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate. This study was focused on its quantification and metabolism, providing insights into its efficacy and toxicity in medical applications (Jia et al., 2016).

Synthesis of Neuraminidase Inhibitors

Research on the synthesis of neuraminidase inhibitors, which are crucial for the treatment of influenza, has shown the development of various compounds including those with structures similar to the given chemical. These compounds are pivotal in controlling influenza infections (Chand, 2005).

Phosphonate Applications

Compounds with phosphonate groups, resembling the structure of the given chemical, have been extensively studied for their biomedical applications. They are often used as enzyme inhibitors, especially in antiviral treatments. This research underscores the potential of such compounds in treating viral infections and other pathogenic resistances (Krečmerová et al., 2022).

Synthesis for Bioactivity

Research on synthesizing compounds with similar structures has shown potential bioactivity, particularly in antineoplastic and anti-HIV applications. This indicates a broad scope of therapeutic applications in the medical field (Reddy et al., 2004).

TNF-alpha Inhibitors

Studies on (1S,2R)-2-Acylamino-1-methyl-2-phenylethyl phosphate derivatives, which are similar in structure, have identified them as inhibitors of TNF-alpha production. This signifies their potential in treating diseases associated with excessive inflammation (Matsui et al., 2003).

Inhibition of Endotoxin Response

A novel compound, α-d-Glucopyranose,3-O-decyl-2-deoxy-6-O-[2-deoxy-3-O-[(3R)-3-methoxydecyl]-6-O-methyl-2-[[(11Z)-1-oxo-11-octadecenyl]amino]-4-O-phosphono-β-d-glucopyranosyl]-2-[(1,3-dioxotetradecyl)amino]-1-(dihydrogen phosphate), tetrasodium salt (E5564), structurally similar to the given compound, has been identified as an endotoxin antagonist. This highlights its potential in treating diseases caused by endotoxin, such as septic shock (Mullarkey et al., 2003).

Eigenschaften

Produktname

(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate

Molekularformel

C7H15N3O8P-

Molekulargewicht

300.18 g/mol

IUPAC-Name

[(2S,3R,5S,6R)-4-(diaminomethylideneazaniumyl)-2,3,5,6-tetrahydroxycyclohexyl] phosphate

InChI

InChI=1S/C7H16N3O8P/c8-7(9)10-1-2(11)4(13)6(5(14)3(1)12)18-19(15,16)17/h1-6,11-14H,(H4,8,9,10)(H2,15,16,17)/p-1/t1?,2-,3+,4+,5-,6?

InChI-Schlüssel

LQSANMIGNWXLNF-UYSNGIAKSA-M

Isomerische SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1[NH+]=C(N)N)O)O)OP(=O)([O-])[O-])O)O

Kanonische SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)[NH+]=C(N)N

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate
Reactant of Route 2
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate
Reactant of Route 3
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate
Reactant of Route 4
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate
Reactant of Route 5
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate
Reactant of Route 6
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.